molecular formula CH2INaO3S B7820555 sodium;iodomethanesulfonate

sodium;iodomethanesulfonate

Cat. No.: B7820555
M. Wt: 243.99 g/mol
InChI Key: COCJIVDXXCJXND-UHFFFAOYSA-M
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Description

N,N-Dimethyltryptamine . It is a naturally occurring psychedelic substance found in various plants and animals. This compound is notable for its powerful psychoactive properties and has been used in traditional spiritual practices in some cultures.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyltryptamine can be synthesized through several methods. One common method involves the reaction of tryptamine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction typically occurs in an acidic medium, often using acetic acid as a solvent. The process involves the following steps:

  • Dissolve tryptamine in acetic acid.
  • Add formaldehyde to the solution.
  • Introduce sodium cyanoborohydride to reduce the intermediate imine to N,N-Dimethyltryptamine.
  • Purify the product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of N,N-Dimethyltryptamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems for precise control of reaction conditions. Safety measures are crucial due to the psychoactive nature of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyltryptamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert it back to tryptamine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: N,N-Dimethyltryptamine N-oxide.

    Reduction: Tryptamine.

    Substitution: Various substituted N,N-Dimethyltryptamine derivatives.

Scientific Research Applications

N,N-Dimethyltryptamine has several scientific research applications:

    Chemistry: It is studied for its unique structure and reactivity.

    Biology: Research focuses on its role in the human brain and its natural occurrence in various organisms.

    Medicine: Investigated for potential therapeutic uses in treating mental health disorders.

    Industry: Used in the synthesis of other complex organic compounds.

Mechanism of Action

N,N-Dimethyltryptamine exerts its effects primarily by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered perception, mood, and cognition. The compound also affects other neurotransmitter systems, contributing to its complex psychoactive profile.

Comparison with Similar Compounds

Similar Compounds

    Psilocybin: Another naturally occurring psychedelic compound found in certain mushrooms.

    Lysergic acid diethylamide: A synthetic psychedelic known for its potent effects.

    Mescaline: A naturally occurring psychedelic found in certain cacti.

Uniqueness

N,N-Dimethyltryptamine is unique due to its rapid onset and short duration of action compared to other psychedelics. Its natural occurrence in the human body and various plants also distinguishes it from many synthetic psychedelics.

Properties

IUPAC Name

sodium;iodomethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3IO3S.Na/c2-1-6(3,4)5;/h1H2,(H,3,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCJIVDXXCJXND-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)[O-])I.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(S(=O)(=O)[O-])I.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2INaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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